methyl N-[1-(furan-2-yl)ethylideneamino]carbamate
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Overview
Description
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate is an organic compound that features a furan ring, a hydrazine moiety, and a methyl ester group
Mechanism of Action
Target of Action
Methyl N-[1-(furan-2-yl)ethylideneamino]carbamate, also known as Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives in general have been found to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer
Biochemical Pathways
Furan derivatives in general have been found to exhibit a variety of therapeutic advantages, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Furan derivatives in general have been found to exhibit a variety of therapeutic advantages, suggesting that they may have a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-(furan-2-yl)ethylideneamino]carbamate typically involves the condensation of furan-2-carbaldehyde with methyl hydrazinecarboxylate. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazine moiety can be reduced to form corresponding hydrazides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding hydrazides.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(benzofuran-2-yl)ethylidene]hydrazine-1-carboxylate
- Methyl 2-[1-(thiophene-2-yl)ethylidene]hydrazine-1-carboxylate
- Methyl 2-[1-(pyrrole-2-yl)ethylidene]hydrazine-1-carboxylate
Uniqueness
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing benzofuran, thiophene, or pyrrole rings. The furan ring’s oxygen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Properties
IUPAC Name |
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPMLUUFQYIBIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279212 |
Source
|
Record name | Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22589-72-6 |
Source
|
Record name | Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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